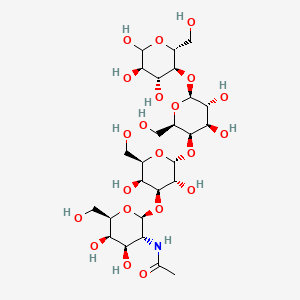
Globotetraose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Globotetraose is a tetrasaccharide composed of four monosaccharide units: N-acetylgalactosamine, galactose, galactose, and glucose. It is a component of glycosphingolipids found in the cell membranes of various organisms, including humans. This compound plays a crucial role in cell-cell recognition and signaling processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of globotetraose can be achieved through enzymatic methods. One common approach involves the use of β-1,3-N-acetylgalactosaminyltransferase from Haemophilus influenzae strain Rd. This enzyme catalyzes the transfer of N-acetylgalactosamine from UDP-N-acetylgalactosamine to an acceptor substrate, forming this compound . The reaction conditions typically include the presence of UDP-N-acetylgalactosamine as the donor substrate and globotriose as the acceptor substrate.
Industrial Production Methods
Industrial production of this compound involves the use of recombinant Escherichia coli strains engineered to express the necessary glycosyltransferases. These strains are cultured in high-density fermenters, and the desired product is purified using chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Globotetraose primarily undergoes glycosylation reactions. It can be further modified by the addition of other monosaccharides to form more complex oligosaccharides and glycosphingolipids.
Common Reagents and Conditions
The common reagents used in the synthesis of this compound include UDP-N-acetylgalactosamine, UDP-galactose, and various glycosyltransferases. The reactions are typically carried out in buffered aqueous solutions at physiological pH and temperature .
Major Products Formed
The major products formed from the reactions involving this compound include more complex oligosaccharides such as globopentaose and glycosphingolipids like globoside .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Globotetraose exerts its effects by interacting with specific receptors and lectins on the cell surface. These interactions trigger various signaling pathways that regulate cell growth, differentiation, and immune responses. The molecular targets of this compound include glycosyltransferases and glycosidases involved in its biosynthesis and degradation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoglobotetraose: Similar to this compound but with a different glycosidic linkage pattern.
Globopentaose: An extended form of this compound with an additional monosaccharide unit.
Uniqueness
This compound is unique due to its specific glycosidic linkages and its role in the biosynthesis of glycosphingolipids. Its interactions with cell surface receptors and lectins are distinct from those of similar compounds, making it a valuable molecule for studying cell-cell recognition and signaling processes .
Eigenschaften
Molekularformel |
C26H45NO21 |
|---|---|
Molekulargewicht |
707.6 g/mol |
IUPAC-Name |
N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C26H45NO21/c1-6(32)27-11-14(35)12(33)7(2-28)43-24(11)48-22-13(34)8(3-29)44-26(19(22)40)47-21-10(5-31)45-25(18(39)16(21)37)46-20-9(4-30)42-23(41)17(38)15(20)36/h7-26,28-31,33-41H,2-5H2,1H3,(H,27,32)/t7-,8-,9-,10-,11-,12+,13+,14-,15-,16-,17-,18-,19-,20-,21+,22+,23?,24+,25+,26-/m1/s1 |
InChI-Schlüssel |
JMPCSGHAAIDYIN-WASRWFGHSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@@H]([C@@H]2O)O[C@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](OC([C@@H]([C@H]4O)O)O)CO)CO)CO)O)CO)O)O |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)O)CO)CO)CO)O)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[3-Phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid](/img/structure/B13819185.png)
![1,5,6-trimethyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyrazin-3-one](/img/structure/B13819192.png)
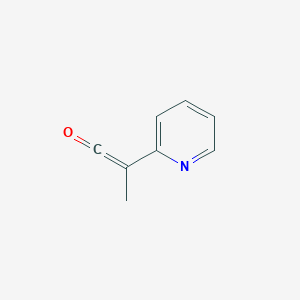
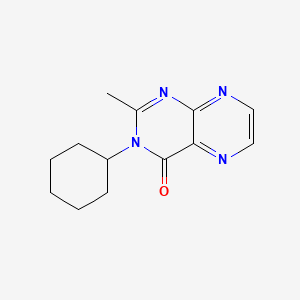

![Acetamide,2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-[2-(2-nitrophenyl)diazenyl]-](/img/structure/B13819210.png)
![4-[[Amino(methylsulfanyl)methylidene]amino]benzoic acid](/img/structure/B13819215.png)
![4-(1-benzofuran-2-ylcarbonyl)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13819224.png)
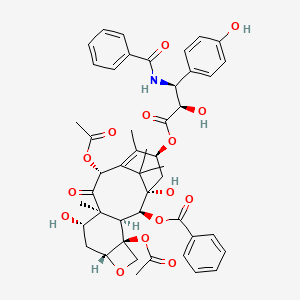

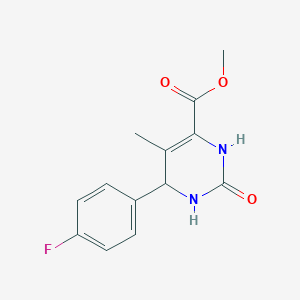
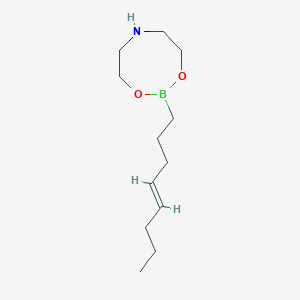

![N,N,N-Trimethyl-3-[(perfluorooctanoyl)amino]-1-propanaminium iodide](/img/structure/B13819259.png)
